molecular formula C22H22N2O5S B2719345 9-Morpholino-8-tosyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline CAS No. 866848-38-6

9-Morpholino-8-tosyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline

Cat. No.: B2719345
CAS No.: 866848-38-6
M. Wt: 426.49
InChI Key: KUMKDJJBMMQWKJ-UHFFFAOYSA-N
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Description

9-Morpholino-8-tosyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline is a heterocyclic compound featuring a fused quinoline core with a 1,4-dioxane ring system. The molecule is substituted at the 8-position with a tosyl (p-toluenesulfonyl) group and at the 9-position with a morpholino moiety.

Properties

IUPAC Name

8-(4-methylphenyl)sulfonyl-9-morpholin-4-yl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5S/c1-15-2-4-16(5-3-15)30(25,26)21-14-23-18-13-20-19(28-10-11-29-20)12-17(18)22(21)24-6-8-27-9-7-24/h2-5,12-14H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUMKDJJBMMQWKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC4=C(C=C3N=C2)OCCO4)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Morpholino-8-tosyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Dioxinoquinoline Core: This step involves the cyclization of appropriate precursors to form the dioxinoquinoline structure.

    Introduction of the Tosyl Group: The tosyl group is introduced through a sulfonation reaction using tosyl chloride in the presence of a base.

    Morpholine Ring Formation: The morpholine ring is formed by reacting the intermediate with morpholine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

9-Morpholino-8-tosyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

9-Morpholino-8-tosyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-Morpholino-8-tosyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

    Interacting with DNA: Binding to DNA and affecting gene expression and replication.

    Modulating Signaling Pathways: Influencing cellular signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Core Scaffold Comparison

The [1,4]dioxino[2,3-g]quinoline framework is shared with several compounds reported in the literature:

Compound Name Core Structure Key Substituents Biological Activity Reference
9-Morpholino-8-tosyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline [1,4]dioxino[2,3-g]quinoline 8-Tosyl, 9-Morpholino Not directly reported
6-(3,4,5-Trimethoxyphenyl)-2,3-dihydro[1,4]dioxino[2,3-g]isoquinoline (Compound 10) [1,4]dioxino[2,3-g]isoquinoline 6-(3,4,5-Trimethoxyphenyl) Antitumor (in vitro assays)
2-({2H,3H-[1,4]Dioxino[2,3-g]quinolin-7-yl}sulfanyl)acetamide derivatives [1,4]dioxino[2,3-g]quinoline 7-Sulfanylacetamide BCR-ABL kinase inhibition
1,3-Dioxolo[4,5-c]quinoline (CAS 234-21-9) 1,3-dioxolo[4,5-c]quinoline None (parent structure) Intermediate for synthesis

Key Observations :

  • Substituent Impact: The 8-tosyl and 9-morpholino groups in the target compound likely enhance solubility and target binding compared to simpler analogs like 1,3-Dioxolo[4,5-c]quinoline .
  • Activity Trends: Sulfanylacetamide derivatives (e.g., BCR-ABL inhibitors) demonstrate that substituents on the quinoline core critically influence kinase selectivity . The antitumor activity of Compound 10 highlights the importance of aromatic substituents (e.g., trimethoxyphenyl) in cytotoxicity .
Molecular Properties
Property 9-Morpholino-8-tosyl Derivative (Estimated) 1,3-Dioxolo[4,5-c]quinoline BCR-ABL Inhibitor Derivative
Molecular Formula C₂₃H₂₃N₃O₅S (estimated) C₁₀H₇NO₂ ~C₁₅H₁₄N₂O₃S (varies by derivative)
Molecular Weight (g/mol) ~453.5 173.17 ~300–350
Hydrogen Bond Acceptors 7 (morpholino, dioxane, sulfonyl) 3 4–5
Topological Polar Surface Area (Ų) ~100–110 38.3 ~90–100
LogP (Lipophilicity) ~3.5–4.0 (high due to tosyl) 1.74 (XLogP3) ~2.5–3.5

Insights :

  • Higher polar surface area in the target compound may improve aqueous solubility relative to 1,3-Dioxolo[4,5-c]quinoline .

Biological Activity

9-Morpholino-8-tosyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. Quinoline derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and enzyme inhibition activities. This article reviews the biological activity of this specific compound based on available literature and research findings.

Chemical Structure and Properties

The compound's structure can be analyzed through its molecular formula and weight. It features a quinoline backbone with a morpholino group and a tosyl substituent, which may contribute to its biological activity.

Property Value
Molecular Formula C₁₄H₁₅N₃O₃S
Molecular Weight 299.35 g/mol
CAS Number [Not available in sources]

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives. A notable study investigated the anticancer effects of a related compound (91b1), demonstrating significant tumor size reduction in vivo using a xenograft model in nude mice. The mechanism was linked to the downregulation of Lumican, a gene associated with tumorigenesis and cancer cell proliferation . While specific data on this compound is limited, its structural similarity to other active quinoline derivatives suggests potential anticancer properties.

Enzyme Inhibition

Quinoline derivatives have also been explored for their ability to inhibit various enzymes. For instance, studies on related compounds have shown promising results as acetylcholinesterase (AChE) inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer's . The inhibition of AChE can lead to increased levels of acetylcholine, potentially improving cognitive function.

Case Studies and Research Findings

  • Anticancer Studies : In vitro assays using various cancer cell lines revealed that quinoline derivatives can induce cell cycle arrest and apoptosis. The study indicated that compounds similar to this compound may exhibit similar effects through mechanisms involving Lumican downregulation .
  • Enzyme Inhibition Studies : A series of quinoline derivatives were synthesized and evaluated for their AChE inhibition activity. Compounds showed IC50 values in the low micromolar range (e.g., 0.033 μM), indicating strong inhibitory potential against AChE . This suggests that this compound could be further investigated for similar enzyme inhibition capabilities.

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